REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.Cl.[CH3:11][NH:12][CH3:13].[CH2:14]=O>C(O)CCC>[CH3:11][N:12]([CH3:14])[CH2:13][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:1][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C1=NC=CC2
|
Name
|
|
Quantity
|
44.83 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in water (800 mL)
|
Type
|
ADDITION
|
Details
|
a few drops of HCl was added for complete solution
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
Solid potassium carbonate was then added to the aqueous phase until basic
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=CNC2=NC=CC=C21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |